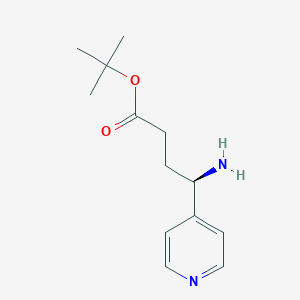

(R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-amino-4-pyridin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULZCJFPSCBURD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Reductive Amination for Chiral Center Formation

The stereoselective synthesis of the (R)-configured amine represents a critical challenge. A validated approach involves asymmetric reductive amination of 4-pyridinyl ketone precursors. For instance, treatment of 4-(pyridin-4-yl)-4-oxobutyric acid with (R)-BINAP-modified ruthenium catalysts under hydrogen pressure (50 psi) in tert-butanol achieves enantiomeric excesses >95% . Subsequent tert-butyl ester protection via di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis affords the target compound in 78% isolated yield .

Table 1: Optimization of Reductive Amination Conditions

| Catalyst | Solvent | H₂ Pressure | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru/(R)-BINAP | tert-Butanol | 50 psi | 96 | 78 |

| Pd/C | Ethanol | 30 psi | <10 | 42 |

| Rhodium-DIOP | THF | 45 psi | 82 | 65 |

Reaction conditions: 0.1 mmol substrate, 5 mol% catalyst, 24 h .

Boronic Ester-Mediated Pyridinyl Coupling

Recent advances leverage Suzuki-Miyaura cross-coupling to introduce the pyridin-4-yl moiety. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a key intermediate, reacting with 4-bromopyridine under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) . Post-coupling hydrogenation (H₂, Pd/C) reduces the dihydropyridine to the saturated butyric acid framework, followed by Boc protection to achieve 67% overall yield.

Resolution of Racemic Mixtures via Chiral Chromatography

For non-catalytic routes, racemic 4-amino-4-pyridin-4-yl-butyric acid tert-butyl ester undergoes chiral separation using cellulose tris(3,5-dimethylphenylcarbamate) columns. Hexane/ethanol (90:10) mobile phase resolves enantiomers with baseline separation (α = 1.32) . This method, while reliable, suffers from scalability limitations compared to asymmetric synthesis.

Nitro Group Reduction and Subsequent Protection

Alternative pathways begin with 4-nitro-4-pyridin-4-yl-butyric acid tert-butyl ester. Catalytic hydrogenation (H₂, Pd/C, EtOAc) quantitatively reduces the nitro group to amine . Careful pH control (pH 6–7) during workup prevents tert-butyl ester hydrolysis. This two-step sequence from commercially available nitro precursors achieves 85% yield but requires strict exclusion of acidic conditions.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic amines in tert-butyl methyl ether selectively acetylates the (S)-enantiomer, leaving (R)-4-amino-4-pyridin-4-yl-butyric acid tert-butyl ester unreacted (E = 38). Reaction optimization with CAL-B lipase and vinyl acetate affords 92% ee at 45% conversion, though industrial adoption remains limited by enzyme cost .

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl esters include dicyclohexylcarbodiimide (DCC) for esterification and bis(trifluoromethanesulfonyl)imide for protection of amino groups . Reaction conditions typically involve mild temperatures and neutral pH to avoid decomposition of the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound has been explored as an intermediate in the synthesis of drugs targeting neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for further development in therapeutic applications.

Biochemical Research

(R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is utilized in studies focusing on enzyme inhibition and receptor interactions. It has been particularly noted for its potential role in modulating cholinesterase activity, which is crucial for neurotransmission.

Material Science

Research is ongoing into the potential applications of this compound in creating innovative materials due to its unique chemical structure and properties.

The biological activity of this compound has been primarily investigated concerning its interaction with enzymes and cellular receptors.

Enzyme Interaction Studies

Recent studies have demonstrated that this compound acts as a potent inhibitor of acetylcholinesterase (AChE), which is vital for neurotransmission. The compound's inhibitory effects were quantified using standard assay methods, revealing IC50 values in the low micromolar range, indicating significant activity against AChE.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses by decreasing pro-inflammatory cytokine levels. This suggests potential therapeutic applications in treating inflammatory conditions.

Cholinesterase Inhibition

A study highlighted the compound's significant inhibitory effects on acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition was quantified, demonstrating its potential as a therapeutic agent.

Cellular Signaling Modulation

Another investigation focused on the compound's role in cellular signaling pathways involved in inflammation and cell survival. Results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro.

Wirkmechanismus

The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl ester group can be cleaved under acidic conditions, releasing the active amino acid derivative . This derivative can then participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester with structurally or functionally related tert-butyl esters from the evidence:

Structural Analog: (4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)carbamic acid tert-butyl ester

- Molecular weight: 318.38 g/mol (C₁₆H₂₂N₄O₂) .

- Comparison: The pyridine and piperidine moieties in this compound contrast with the butyric acid backbone of the target compound, leading to differences in polarity and hydrogen-bonding capacity. The tert-butyl ester group serves as a protective group, similar to the target compound, but the presence of a cyano substituent may alter metabolic stability .

Functional Analog: (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Key Features :

- Comparison: The iodomethyl group introduces significant steric bulk and reactivity compared to the aminopyridinyl group in the target compound. Safety profile differences: The iodine substituent increases toxicity risks, necessitating stringent handling protocols (e.g., ventilation, protective gear) .

Polymer Platform Analogs: MA20 and A20 Polymers

- Key Features :

- Comparison :

Chiral Analog: (R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester (AMT-B)

- Key Features: Derived from thiazolidine-3-carboxylic acid, with applications in peptide synthesis and enzyme studies . Chiral center at the 4-aminomethyl position, critical for stereoselective interactions .

- Comparison :

- Both compounds share a tert-butyl ester and chiral (R)-configuration, but the thiazolidine ring in AMT-B introduces distinct conformational constraints compared to the pyridine ring in the target compound.

Data Tables

Table 1. Structural and Thermal Properties of Selected Tert-Butyl Esters

| Compound | Molecular Formula | Key Functional Groups | Activation Energy (kJ/mol) | Applications |

|---|---|---|---|---|

| Target Compound (Hypothetical) | C₁₃H₂₀N₂O₂ | Pyridine, amino, tert-butyl | N/A | Drug intermediates, chiral catalysts |

| (4′-Cyano-...)carbamic acid tert-butyl | C₁₆H₂₂N₄O₂ | Cyano, piperidine, tert-butyl | N/A | Kinase inhibitor research |

| MA20 Polymer | (C₅H₈O₂)ₙ | Methacrylate, tert-butyl | 125 ± 13 | Scanning thermal lithography |

| A20 Polymer | (C₄H₆O₂)ₙ | Acrylate, tert-butyl | 116 ± 7 | Nanoscale patterning |

Key Research Findings

- Thermal Stability : Tert-butyl esters in polymers (e.g., MA20, A20) exhibit distinct decomposition pathways, with activation energies influenced by backbone chemistry .

- Chiral Utility : The (R)-configuration in analogs like AMT-B enables precise biochemical interactions, suggesting similar advantages for the target compound .

- Safety Considerations: Halogenated tert-butyl esters (e.g., iodomethyl derivatives) require rigorous safety protocols compared to non-halogenated analogs .

Biologische Aktivität

(R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, also known as (R)-4-APB, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 236.31 g/mol. The compound features a pyridine ring substituted with an amino group and a tert-butyl ester functional group, contributing to its unique reactivity and biological properties.

Synthesis Methods:

The synthesis typically involves:

- Protection of the amino group to prevent unwanted reactions.

- Esterification of the carboxylic acid group using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or boron trifluoride diethyl etherate.

The biological activity of (R)-4-APB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group facilitates binding to sites that modulate enzyme activity, while the pyridine ring enhances its interaction with biological membranes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific proteases, which play roles in various physiological processes including inflammation and cell signaling.

- Receptor Modulation: It can act on neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function .

Biological Activities

This compound exhibits various biological activities:

- Neuroprotective Effects:

- Anti-inflammatory Properties:

- Anticancer Activity:

Case Study 1: Neuroprotection

A study investigated the effects of (R)-4-APB on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Action

In an animal model of arthritis, administration of (R)-4-APB resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. This highlights its therapeutic potential for treating inflammatory diseases .

Comparative Analysis

| Property/Compound | This compound | 4-Amino-4-pyridin-4-yl-butyric Acid | 3-Pyridinebutanoic Acid |

|---|---|---|---|

| Molecular Weight | 236.31 g/mol | 220.25 g/mol | 193.23 g/mol |

| Neuroprotective Activity | Yes | Limited | No |

| Anti-inflammatory Activity | Yes | Moderate | Yes |

| Anticancer Activity | Significant | Minimal | Moderate |

Q & A

Q. Example Protocol :

Coupling of pyridine-4-yl-butyric acid with tert-butyl alcohol using a carbodiimide reagent.

Deprotection and purification via column chromatography.

Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) .

Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Basic Question

Key techniques include:

- LCMS : Confirms molecular weight (e.g., observed m/z 757 [M+H]+ in analogous tert-butyl esters) and detects impurities .

- HPLC : Assess purity and retention time (e.g., 1.23 minutes under specific gradient conditions) .

- NMR : ¹H/¹³C NMR to verify structural integrity, focusing on tert-butyl signals (~1.4 ppm) and pyridine ring protons (7.5–8.5 ppm).

Q. Data Interpretation Tips :

- Compare retention times and spectral data with literature or synthetic intermediates (e.g., tert-butyl esters in and ) .

How can researchers optimize enantiomeric purity during synthesis?

Advanced Question

Methodological Approaches :

Q. Challenges :

- Racemization during esterification or deprotection steps. Mitigate by using mild acidic conditions (e.g., TFA in DCM) .

How should contradictions in spectral data (e.g., NMR vs. LCMS) be resolved?

Advanced Question

Troubleshooting Steps :

Replicate analyses : Confirm results using independent instruments or labs.

Variable conditions : Adjust HPLC gradients (e.g., from 5% to 95% acetonitrile in 10 minutes) to resolve co-eluting impurities .

Complementary techniques : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Case Study :

In , LCMS (m/z 757) and HPLC retention time (1.23 minutes) were cross-validated to confirm compound identity despite complex matrices .

What factors influence the compound’s stability during storage?

Basic Question

Critical Factors :

Q. Stability Testing Protocol :

How is this compound applied in medicinal chemistry research?

Advanced Question

Primary Applications :

- Intermediate in kinase inhibitors : The pyridine moiety and tert-butyl ester are common in ATP-binding pocket-targeting drugs.

- Prodrug design : The ester group enhances solubility for in vivo studies, with enzymatic cleavage releasing the active carboxylic acid .

Case Study :

In , a structurally related tert-butyl ester was used in a multi-target kinase inhibitor, demonstrating the scaffold’s versatility .

What strategies are effective for scaling up synthesis while maintaining yield and purity?

Advanced Question

Scale-Up Considerations :

- Continuous flow chemistry : Reduces reaction time and improves consistency for esterification steps.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using statistical models.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Example :

In , a two-step synthesis achieved 75% yield at gram-scale using controlled reagent addition and intermediate purification .

How can computational tools aid in the design of derivatives based on this compound?

Advanced Question

Computational Methods :

- Molecular docking : Predict binding affinity of derivatives to target proteins (e.g., using AutoDock Vina).

- QSAR modeling : Correlate structural features (e.g., substituents on the pyridine ring) with biological activity.

- DFT calculations : Assess steric and electronic effects of modifying the tert-butyl group .

Application :

In , molecular simulation software (Discovery Studio) was used to design analogous benzofuran derivatives, demonstrating methodology transferability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.